2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride
Description
Molecular Formula: C₁₀H₁₂F₃NO·HCl Structure: The compound consists of a propan-1-ol backbone with an amino group at the 2-position and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group at the meta position on the aromatic ring contributes to its electron-withdrawing properties and metabolic stability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13;/h2-5,15H,6,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHODAWMHANFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride (CAS No. 2031260-60-1) is a compound of interest due to its unique structural features, particularly the presence of a trifluoromethyl group. This group is known for its significant influence on the biological activity of organic compounds, enhancing their pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 255.67 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in inhibiting specific enzymes and receptors. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the efficacy of drugs targeting serotonin uptake and other neurotransmitter systems .
Biological Activity and Case Studies
Recent studies have explored the biological activity of compounds structurally similar to this compound. Below are notable findings:
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BCAT1 | 0.12 | |
| Compound B | LDH | 0.05 | |
| 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol HCl | Unknown | TBD |
Case Study: Inhibition of Enzymatic Activity
In a study focused on lactate dehydrogenase (LDH) inhibitors, compounds similar in structure to this compound demonstrated significant inhibition of LDH activity, which is crucial in cancer metabolism . The study utilized high-throughput screening methods to identify lead compounds with low nanomolar inhibition, suggesting that modifications to the trifluoromethyl-containing structure could yield potent inhibitors.
Pharmacological Implications
The pharmacological implications of this compound are profound, particularly in drug design for conditions such as cancer and neurological disorders. The trifluoromethyl group's ability to enhance binding affinity and specificity towards target proteins makes it a valuable feature in medicinal chemistry.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential use in drug formulation, particularly in the development of new therapeutic agents. Its structural features allow it to interact effectively with biological targets.
- Case Study : Research has indicated that compounds with trifluoromethyl groups can enhance the pharmacokinetics of drugs, leading to improved efficacy and reduced side effects. For example, studies on related compounds have shown increased metabolic stability and bioavailability in vivo.
Biochemical Research
The compound's ability to act as a chiral building block makes it valuable in asymmetric synthesis. This is particularly important in the synthesis of pharmaceuticals where chirality can significantly influence biological activity.
- Application Example : In synthetic organic chemistry, 2-amino alcohols are often used as intermediates in the synthesis of more complex molecules. The trifluoromethyl group can influence the reactivity and selectivity of reactions, making this compound a useful reagent.
Material Science
The unique properties of 2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride also lend themselves to applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or stability.
Data Table: Comparative Analysis of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride
- Molecular Formula : C₉H₁₂N₂O₃·HCl
- Key Differences: Replaces -CF₃ with a nitro (-NO₂) group.
- Molecular weight is lower (232.66 vs. 243.19) .
(b) (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO
- Key Differences : Substitutes -CF₃ with a single fluorine atom at the para position.
- Impact : Reduced steric bulk and altered electronic effects, likely decreasing lipophilicity (logP) compared to the target compound .
(c) Cinacalcet Hydrochloride
Core Backbone Modifications
(a) FTY720 (2-Amino-2-[4-octylphenyl]ethyl-1,3-propanediol Hydrochloride)
- Molecular Formula: C₁₉H₃₃NO₂·HCl
- Key Differences : Propanediol backbone with a 4-octylphenyl substituent.
- Impact: The long alkyl chain increases lipophilicity, enhancing blood-brain barrier penetration. Used as an immunosuppressant via S1P receptor modulation .
(b) Ethyl 2-Amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate Hydrochloride
Aliphatic vs. Aromatic Trifluoromethyl Groups
(a) (S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride
- Molecular Formula: C₃H₇F₃NO·HCl
- Key Differences : -CF₃ group on an aliphatic chain instead of an aromatic ring.
Data Tables for Comparative Analysis
Table 1: Substituent and Backbone Comparisons
Table 2: Impact of Substituent Electronic Properties
Q & A
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological properties?
- Methodology : Synthesize derivatives with Cl, Br, or OCF at the phenyl 3-position. Compare logP (shake-flask method), solubility, and IC in target assays. QSAR models highlight the CF group’s unique role in enhancing target selectivity over non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
